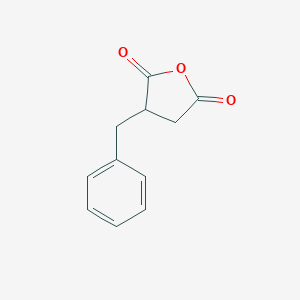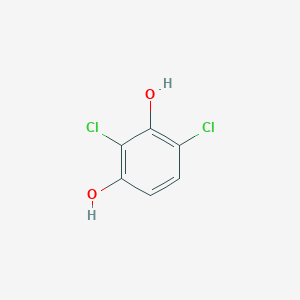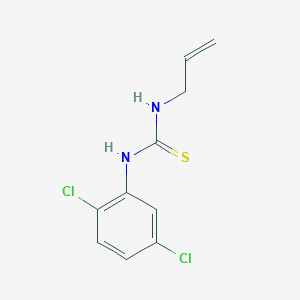
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio-, also known as allylthiourea (ATU), is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme catalase, which plays a crucial role in the breakdown of hydrogen peroxide in cells. ATU has been used in various fields of research, including biochemistry, physiology, and pharmacology, to study the effects of catalase inhibition on cellular processes.
Wirkmechanismus
ATU works by inhibiting the activity of catalase, which is an enzyme that breaks down hydrogen peroxide in cells. Hydrogen peroxide is a reactive oxygen species that can cause oxidative damage to cells if it is not properly broken down. By inhibiting catalase, ATU increases the levels of hydrogen peroxide in cells, leading to oxidative stress and DNA damage.
Biochemische Und Physiologische Effekte
ATU has been shown to induce oxidative stress and DNA damage in cells, leading to cell death. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, ATU has been shown to affect the expression of various genes involved in cellular processes such as cell cycle regulation, DNA repair, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
ATU has several advantages as a research tool. It is a potent inhibitor of catalase, which allows researchers to study the effects of catalase inhibition on cellular processes. It is also relatively inexpensive and easy to synthesize. However, ATU also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, its effects on cellular processes can be complex and difficult to interpret.
Zukünftige Richtungen
There are several areas of future research that could be pursued with ATU. One area is the development of catalase inhibitors as potential anticancer agents. Another area is the study of the effects of catalase inhibition on aging and age-related diseases. Additionally, further research could be done to elucidate the complex effects of ATU on cellular processes and to identify potential therapeutic targets for the treatment of diseases such as cancer and neurodegenerative disorders.
Synthesemethoden
ATU can be synthesized through a multi-step process that involves the reaction of allylamine with carbon disulfide to form allylthiocarbamate, which is then treated with hydrochloric acid to yield ATU. This synthesis method has been widely used in the production of ATU for research purposes.
Wissenschaftliche Forschungsanwendungen
ATU has been used extensively in scientific research to study the effects of catalase inhibition on cellular processes. It has been shown to induce oxidative stress and DNA damage in cells, which can lead to cell death. ATU has also been used to study the role of catalase in cancer cells and the potential use of catalase inhibitors as anticancer agents.
Eigenschaften
CAS-Nummer |
17073-16-4 |
|---|---|
Produktname |
Urea, 1-allyl-3-(2,5-dichlorophenyl)-2-thio- |
Molekularformel |
C10H10Cl2N2S |
Molekulargewicht |
261.17 g/mol |
IUPAC-Name |
1-(2,5-dichlorophenyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C10H10Cl2N2S/c1-2-5-13-10(15)14-9-6-7(11)3-4-8(9)12/h2-4,6H,1,5H2,(H2,13,14,15) |
InChI-Schlüssel |
NVWQXGOPUASPAE-UHFFFAOYSA-N |
Isomerische SMILES |
C=CCN=C(NC1=C(C=CC(=C1)Cl)Cl)S |
SMILES |
C=CCNC(=S)NC1=C(C=CC(=C1)Cl)Cl |
Kanonische SMILES |
C=CCNC(=S)NC1=C(C=CC(=C1)Cl)Cl |
Andere CAS-Nummern |
17073-16-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



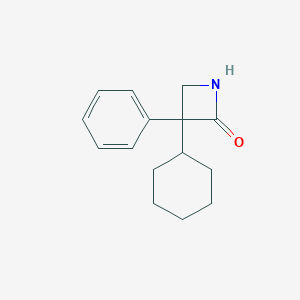
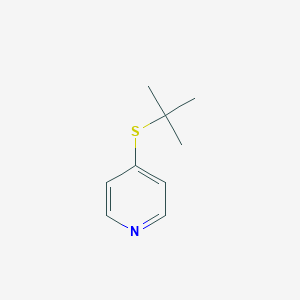
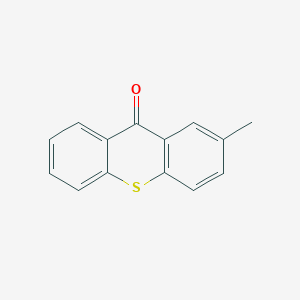
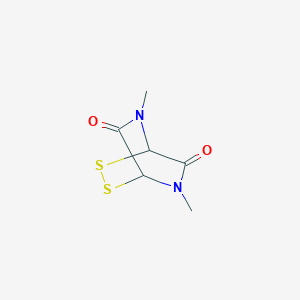
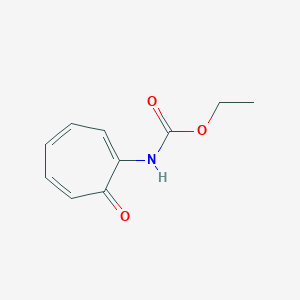
![3-cyclopentyl-N,N-dimethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B97719.png)
![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)
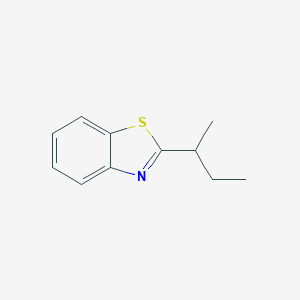
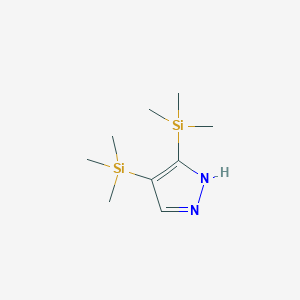
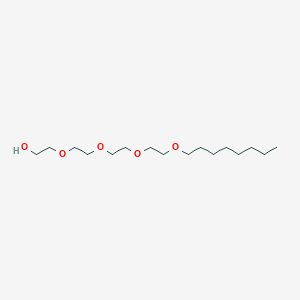
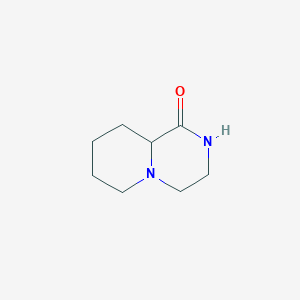
![2,5-dichloro-4-[4-[[5-[[4-chloro-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B97731.png)
